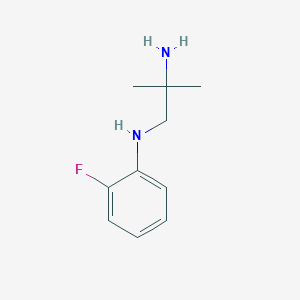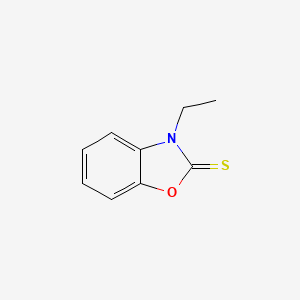
2-Acetyl-3,3-bis(4-hydroxyphenyl)-2,3-dihydro-1H-isoindol-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Acetyl-3,3-bis(4-hydroxyphenyl)-2,3-dihydro-1H-isoindol-1-one is a complex organic compound with significant interest in various scientific fields. This compound features a unique structure that includes an isoindoline core, acetyl group, and two hydroxyphenyl groups. Its distinct chemical properties make it a valuable subject for research in chemistry, biology, medicine, and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetyl-3,3-bis(4-hydroxyphenyl)-2,3-dihydro-1H-isoindol-1-one typically involves multi-step organic reactions. One common method includes the condensation of 4-hydroxybenzaldehyde with acetylacetone in the presence of a base to form an intermediate, which then undergoes cyclization to yield the final product. The reaction conditions often require controlled temperatures and specific catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and consistency.
化学反应分析
Types of Reactions
2-Acetyl-3,3-bis(4-hydroxyphenyl)-2,3-dihydro-1H-isoindol-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: The hydroxy groups can participate in nucleophilic substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can result in various ethers or esters, depending on the substituents introduced.
科学研究应用
2-Acetyl-3,3-bis(4-hydroxyphenyl)-2,3-dihydro-1H-isoindol-1-one has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and cellular processes.
Medicine: Research explores its potential as a therapeutic agent, particularly in cancer treatment due to its cytotoxic properties.
Industry: It finds applications in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism by which 2-Acetyl-3,3-bis(4-hydroxyphenyl)-2,3-dihydro-1H-isoindol-1-one exerts its effects involves interactions with specific molecular targets and pathways. For instance, in cancer research, the compound may induce apoptosis in cancer cells by activating p53-mediated pathways. It can also interact with autophagy proteins, promoting cell survival mechanisms under certain conditions.
相似化合物的比较
Similar Compounds
4,4′-(Arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols): These compounds share structural similarities and exhibit antioxidant and anticancer activities.
Bisphenol A (BPA): Although structurally different, BPA also contains hydroxyphenyl groups and is widely studied for its biological effects.
Uniqueness
2-Acetyl-3,3-bis(4-hydroxyphenyl)-2,3-dihydro-1H-isoindol-1-one stands out due to its unique isoindoline core and the presence of both acetyl and hydroxyphenyl groups
属性
CAS 编号 |
47520-25-2 |
|---|---|
分子式 |
C22H17NO4 |
分子量 |
359.4 g/mol |
IUPAC 名称 |
2-acetyl-3,3-bis(4-hydroxyphenyl)isoindol-1-one |
InChI |
InChI=1S/C22H17NO4/c1-14(24)23-21(27)19-4-2-3-5-20(19)22(23,15-6-10-17(25)11-7-15)16-8-12-18(26)13-9-16/h2-13,25-26H,1H3 |
InChI 键 |
DPOKYHYOHVUGKB-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)N1C(=O)C2=CC=CC=C2C1(C3=CC=C(C=C3)O)C4=CC=C(C=C4)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


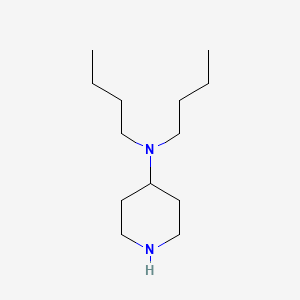
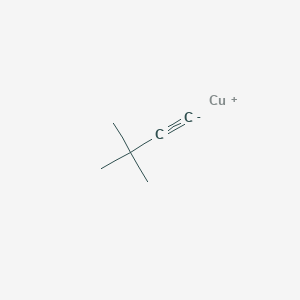
![(NE)-N-[(3E)-3-hydroxyiminoheptan-4-ylidene]hydroxylamine](/img/structure/B14655607.png)
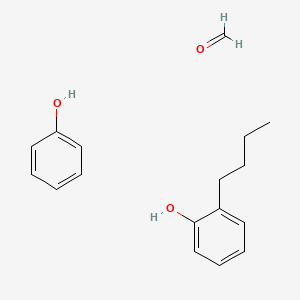
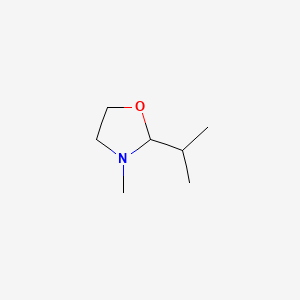
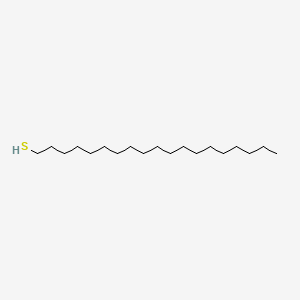

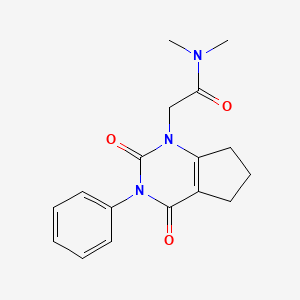
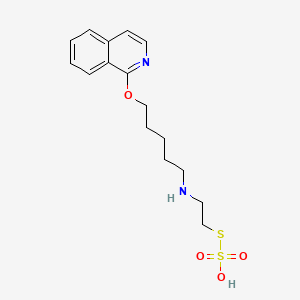
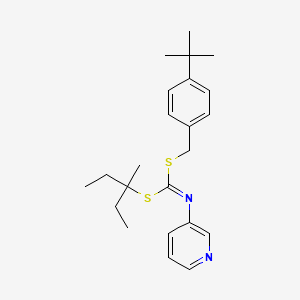

![Ethyl 3-[(2-cyanopropyl)(ethyl)phosphoryl]propanoate](/img/structure/B14655640.png)
